2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-chloro-6-fluorobenzyl bromide, can be synthesized by several methods. One common method involves the reaction of phenol with a mixture of hydrochloric acid and hydrofluoric acid.Molecular Structure Analysis
The molecular structure of a compound can be determined using several techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In general, halogenated organic compounds can undergo various types of reactions including substitution, elimination, and addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility are important for understanding how a compound behaves. For example, 2-chloro-6-fluorobenzyl bromide has a boiling point of 277 to 280°F at 11 mmHg and a molecular weight of 223.47 g/mol .Scientific Research Applications
Preparation of Tyrian Purple (6,6′-Dibromoindigo)
This compound can be used in the synthesis of Tyrian Purple (6,6′-dibromoindigo), a famous dye of antiquity . The dye has been produced from secretions of various species of snails found off the Atlantic and Mediterranean coasts . Over the past century, a variety of groups have undertaken to develop rational syntheses of this historic dye .
2. Intermediate in the Manufacture of Organic Light-Emitting Devices The compound is an important intermediate in the manufacture of materials such as organic light-emitting devices . These devices are used in a wide range of applications, including display technology and lighting.
Synthesis of Quinoline Derivatives
2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of biological activities and are used in the development of various pharmaceuticals .
Crystal Structure Studies
The compound can be used in crystal structure studies . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties.
Development of New Synthetic Approaches
This compound can be used in the development of new synthetic approaches . For example, it can be used in the selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate .
Research in Halogen-Halogen Contacts
The compound can be used in research related to halogen-halogen contacts . This is an important area of study in the field of chemistry, particularly in the design of new materials and pharmaceuticals.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-(dibromomethyl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClFN/c9-8(10)4-1-2-6(12)7(11)5(4)3-13/h1-2,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAXKKVQGYJLIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(Br)Br)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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